molecular formula C11H13NO B13817825 3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine

3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine

Katalognummer: B13817825
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: DMAUVFJMKZARPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine is an organic compound with a unique structure that combines a pyridine ring with a substituted butenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine typically involves the reaction of pyridine with a suitable butenyl derivative under specific conditions. One common method is the alkylation of pyridine with 3-methyl-2-methylene-3-buten-1-ol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine is unique due to the presence of both the pyridine ring and the substituted butenyl group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

3-(3-methyl-2-methylidenebut-3-enoxy)pyridine

InChI

InChI=1S/C11H13NO/c1-9(2)10(3)8-13-11-5-4-6-12-7-11/h4-7H,1,3,8H2,2H3

InChI-Schlüssel

DMAUVFJMKZARPR-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=C)COC1=CN=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.